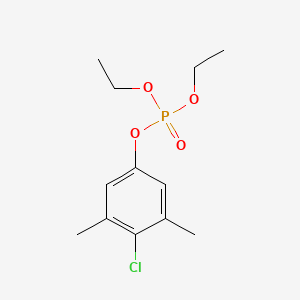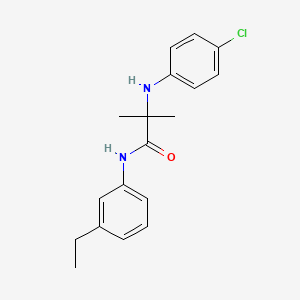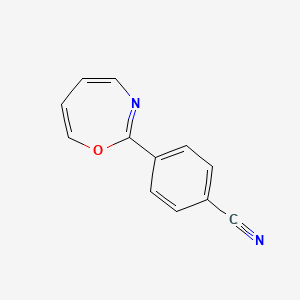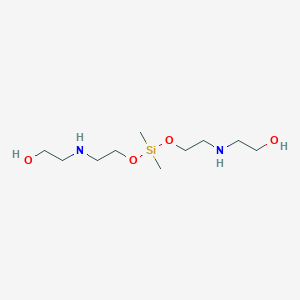![molecular formula C7H9Cl2N3O3S B14372838 3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid CAS No. 91651-47-7](/img/structure/B14372838.png)
3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid is a chemical compound known for its unique structure and properties It contains a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and an amino group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid typically involves the reaction of 2,6-dichloropyrimidine with an appropriate amine and sulfonic acid derivative. One common method is the nucleophilic substitution reaction where the amino group is introduced at the 4-position of the pyrimidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring or the sulfonic acid group.
Substitution: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino or thiol derivatives of the original compound .
Aplicaciones Científicas De Investigación
3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropyrimidin-4-yl)methanol: A related compound with a hydroxyl group instead of an amino group.
2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde: Another similar compound with an aldehyde group at the 5-position.
Uniqueness
3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid is unique due to its combination of a pyrimidine ring with chlorine substitutions and an amino group, along with a sulfonic acid moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Propiedades
Número CAS |
91651-47-7 |
|---|---|
Fórmula molecular |
C7H9Cl2N3O3S |
Peso molecular |
286.14 g/mol |
Nombre IUPAC |
3-[(2,6-dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C7H9Cl2N3O3S/c8-5-4-6(12-7(9)11-5)10-2-1-3-16(13,14)15/h4H,1-3H2,(H,10,11,12)(H,13,14,15) |
Clave InChI |
YGTMMLDKKQBHLF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N=C1Cl)Cl)NCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethoxy}-N-(prop-2-en-1-yl)benzamide](/img/structure/B14372766.png)

![5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione](/img/structure/B14372785.png)
![Spiro[3.4]octane-2-carbonyl chloride](/img/structure/B14372790.png)
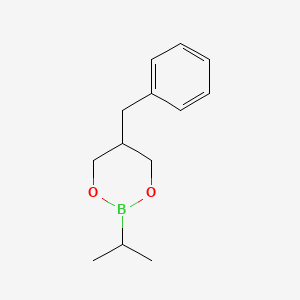
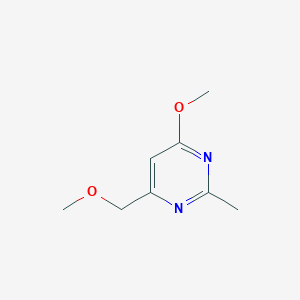
![1,1'-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14372801.png)

